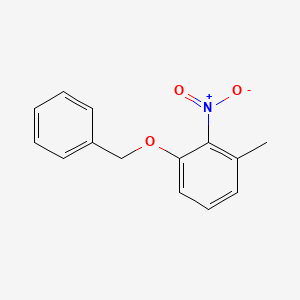

1-Benzyloxy-3-methyl-2-nitrobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-nitro-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-11-6-5-9-13(14(11)15(16)17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMJNYJMXBJJIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391646 | |

| Record name | 1-Benzyloxy-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61535-21-5 | |

| Record name | 1-Benzyloxy-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Benzyloxy-3-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available chemical data for 1-Benzyloxy-3-methyl-2-nitrobenzene. It is intended for a technical audience and should be used for informational purposes only. All laboratory work should be conducted with appropriate safety precautions.

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with a benzyloxy, a methyl, and a nitro group. The presence and relative positions of these functional groups suggest its potential utility as a chemical intermediate in the synthesis of more complex molecules. This guide summarizes the known chemical properties, available experimental data, and general reactivity of this compound. Due to the limited availability of detailed experimental and spectroscopic data for this compound in the current scientific literature, this guide also includes comprehensive data for its structural isomer, 1-Benzyloxy-2-methyl-3-nitrobenzene, to provide a valuable comparative reference for researchers.

Physicochemical Properties of this compound

Currently, there is limited publicly available data on the physicochemical properties of this compound. The table below summarizes the existing information. It is noteworthy that a melting point and solubility data for this specific isomer have not been found in the searched literature.

| Property | Value | Reference(s) |

| CAS Number | 61535-21-5 | [1] |

| Molecular Formula | C₁₄H₁₃NO₃ | [1] |

| Molecular Weight | 243.26 g/mol | |

| Boiling Point | 150 °C at 1.5 mmHg | [1] |

| Density | 1.738 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5765 | |

| SMILES String | Cc1cccc(OCc2ccccc2)c1--INVALID-LINK--=O | |

| InChI Key | ZUMJNYJMXBJJIC-UHFFFAOYSA-N |

Reactivity and Potential Applications

While specific reactivity studies for this compound are not extensively documented, its structure provides insights into its chemical behavior. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[2] The benzyloxy and methyl groups, conversely, are activating and ortho-, para-directing. The interplay of these groups suggests a complex reactivity profile.

One documented application is its use as an intermediate in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid, a compound noted for its antioxidative properties. This indicates that this compound can undergo transformations involving the nitro and benzyloxy groups to construct more complex heterocyclic systems.

Isomer Spotlight: 1-Benzyloxy-2-methyl-3-nitrobenzene

In contrast to the target compound, more extensive data is available for its isomer, 1-Benzyloxy-2-methyl-3-nitrobenzene (CAS: 20876-37-3). This information is presented here as a valuable resource for researchers working with related structures.

Physicochemical and Spectroscopic Data for 1-Benzyloxy-2-methyl-3-nitrobenzene

The following tables summarize the known properties and spectroscopic data for this isomer.

| Property | Value | Reference(s) |

| CAS Number | 20876-37-3 | [3][4] |

| Molecular Formula | C₁₄H₁₃NO₃ | [3] |

| Molecular Weight | 243.26 g/mol | [4] |

| Melting Point | 60-63 °C | [3][4] |

| Spectroscopic Data | Details | Reference(s) |

| ¹H-NMR (CDCl₃, δ ppm) | 2.42 (s, 3H), 5.13 (s, 2H), 7.08-7.11 (m, 1H), 7.21-7.27 (m, 1H), 7.32-7.44 (m, 6H) | [5] |

| Mass Spectrum (CI, m/z) | 244 [M+1]⁺ | [5] |

Experimental Protocol: Synthesis of 1-Benzyloxy-2-methyl-3-nitrobenzene

The following is a detailed experimental protocol for the synthesis of the isomer, 1-Benzyloxy-2-methyl-3-nitrobenzene.[5]

Materials:

-

2-methyl-3-nitrophenol (30.6 g, 200 mmol)

-

Potassium carbonate (41.5 g, 300 mmol)

-

N,N-dimethylformamide (DMF, 200 mL)

-

Benzyl bromide (23.8 mL, 200 mmol)

-

Toluene

-

Water

-

Saturated aqueous sodium chloride

-

Anhydrous magnesium sulfate

Procedure:

-

To a reaction vial containing 30.6 g (200 mmol) of 2-methyl-3-nitrophenol, add 41.5 g (300 mmol) of potassium carbonate and 200 mL of N,N-dimethylformamide.

-

Under an argon atmosphere, slowly add 23.8 mL (200 mmol) of benzyl bromide dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 3 hours.

-

Upon completion of the reaction, pour the reaction solution into 1000 mL of water.

-

Extract the aqueous mixture with 800 mL of toluene, and then repeat the extraction with an additional 500 mL of toluene.

-

Combine the organic phases and wash sequentially with water and saturated aqueous sodium chloride.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the product.

Results: The procedure is reported to yield 49.3 g of yellow, powdered 1-benzyloxy-2-methyl-3-nitrobenzene, which corresponds to a quantitative yield.[5] The reported Rf value is 0.48 in a 4:1 mixture of n-hexane and ethyl acetate.[5]

Visualization of the Synthesis Workflow for 1-Benzyloxy-2-methyl-3-nitrobenzene

The following diagram illustrates the key steps in the synthesis of 1-Benzyloxy-2-methyl-3-nitrobenzene.

Conclusion

This compound is a chemical for which foundational physicochemical data is partially available, though a comprehensive experimental and spectroscopic profile is lacking in the public domain. Its utility as a synthetic intermediate is suggested by its role in the preparation of other complex molecules. For researchers interested in this and related compounds, the detailed information available for the isomer, 1-Benzyloxy-2-methyl-3-nitrobenzene, provides a useful point of reference for experimental design and characterization. Further research is needed to fully elucidate the properties and reactivity of this compound.

References

- 1. This compound | CAS 61535-21-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. CAS 61535-21-5: this compound [cymitquimica.com]

- 3. 1-Benzyloxy-2-methyl-3-nitrobenzene, 98% | CAS 20876-37-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 1-苄氧基-2-甲基-3-硝基苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-(Benzyloxy)-2-methyl-3-nitrobenzene | 20876-37-3 [chemicalbook.com]

Technical Guide: Elucidation of the Chemical Structure of 1-Benzyloxy-3-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-Benzyloxy-3-methyl-2-nitrobenzene. Due to the limited availability of published experimental spectroscopic data for this specific compound, this guide will utilize predicted data to illustrate the principles of its structural characterization.

Compound Identification and Physical Properties

This compound is an aromatic organic compound with the chemical formula C₁₄H₁₃NO₃.[1][2][3] Its structure features a benzene ring substituted with a benzyloxy group, a methyl group, and a nitro group. The precise arrangement of these substituents is critical to its chemical identity and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 61535-21-5 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 243.26 g/mol | [1][2][3] |

| Boiling Point | 150 °C @ 1.5 mmHg | [1][4] |

| Density | 1.738 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.5765 | [1] |

| InChI | 1S/C14H13NO3/c1-11-6-5-9-13(14(11)15(16)17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 | [1] |

| SMILES | Cc1cccc(OCc2ccccc2)c1--INVALID-LINK--[O-] | [1] |

Note: It is crucial to distinguish this compound from its isomer, 1-Benzyloxy-2-methyl-3-nitrobenzene (CAS 20876-37-3), which exhibits different physical properties, such as a melting point of 60-63 °C.[5]

Synthesis and Experimental Protocols

A plausible synthetic route to this compound is via the Williamson ether synthesis. This method involves the reaction of the corresponding nitrophenol with a benzyl halide in the presence of a base.

Proposed Synthesis of this compound

The synthesis would proceed by the O-alkylation of 3-methyl-2-nitrophenol with benzyl bromide.

Reaction Scheme:

General Experimental Protocol for Synthesis

-

Reaction Setup: To a solution of 3-methyl-2-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as anhydrous potassium carbonate (1.5-2.0 eq).

-

Addition of Reagent: Stir the mixture at room temperature and add benzyl bromide (1.1 eq) dropwise.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data for Structure Elucidation

The following tables present the predicted spectroscopic data for this compound. These predictions are based on computational models and serve to illustrate the expected spectral characteristics.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | m | 5H | Phenyl-H of benzyl group |

| ~7.25 | t | 1H | Aromatic-H |

| ~7.10 | d | 1H | Aromatic-H |

| ~6.95 | d | 1H | Aromatic-H |

| ~5.20 | s | 2H | O-CH₂-Ph |

| ~2.40 | s | 3H | Ar-CH₃ |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-O (aromatic) |

| ~148 | C-NO₂ (aromatic) |

| ~136 | Quaternary C (aromatic, benzyl) |

| ~135 | C-CH₃ (aromatic) |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH (benzyl) |

| ~128.5 | Aromatic CH (benzyl) |

| ~128 | Aromatic CH (benzyl) |

| ~125 | Aromatic CH |

| ~120 | Aromatic CH |

| ~71 | O-CH₂-Ph |

| ~15 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (CH₃, CH₂) |

| ~1525 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | Aryl ether C-O stretch |

| ~1100 | Strong | Alkyl ether C-O stretch |

| ~750 - 700 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry

Table 5: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 243 | Moderate | [M]⁺ (Molecular Ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 152 | Moderate | [M - C₇H₇]⁺ |

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the initial synthesis to the final confirmation of the structure.

Conclusion

References

Characterization of 1-Benzyloxy-3-methyl-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of 1-Benzyloxy-3-methyl-2-nitrobenzene (CAS 61535-21-5), a substituted nitrobenzene with potential applications in organic synthesis and drug development. This document details its physicochemical properties, outlines a probable synthetic pathway, and discusses the necessary analytical techniques for its full characterization.

Core Physicochemical Properties

This compound is a combustible liquid that is generally soluble in organic solvents.[1][2] The presence of the nitro group contributes to its reactivity and makes it a potential intermediate for various chemical transformations.[1] It may be utilized in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 61535-21-5 | [1][2] |

| Molecular Formula | C₁₄H₁₃NO₃ | [1] |

| Molecular Weight | 243.26 g/mol | [2] |

| Boiling Point | 150 °C at 1.5 mmHg | [1][2] |

| Density | 1.738 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.5765 | [2] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Physical State | Liquid | [1][2] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis Pathway and Experimental Protocol

Synthesis of the Precursor: 3-Methyl-2-nitrophenol

The starting material, 3-methyl-2-nitrophenol, can be synthesized from m-cresol. The process involves the sulfonation of m-cresol followed by nitration.

Caption: Proposed synthesis of 3-methyl-2-nitrophenol from m-cresol.

Proposed Synthesis of this compound

The final product is expected to be synthesized by the benzylation of 3-methyl-2-nitrophenol.

Caption: Proposed synthesis of the target compound via Williamson ether synthesis.

Detailed Experimental Protocol (Adapted from the synthesis of 1-(Benzyloxy)-2-methyl-3-nitrobenzene)

Materials:

-

3-Methyl-2-nitrophenol

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a reaction vessel containing 3-methyl-2-nitrophenol (1.0 eq), add anhydrous potassium carbonate (1.5 eq) and N,N-dimethylformamide (DMF).

-

Inert the atmosphere of the reaction vessel with argon or nitrogen.

-

Slowly add benzyl bromide (1.0 eq) dropwise to the stirred reaction mixture at room temperature.

-

Continue stirring the reaction at room temperature for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous mixture with toluene.

-

Combine the organic phases and wash sequentially with water and saturated aqueous sodium chloride (brine).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic and Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR is crucial for confirming the presence of the benzyl and methyl groups, as well as the aromatic protons. Expected signals would include a singlet for the benzylic protons (around 5.0-5.3 ppm), a singlet for the methyl protons (around 2.3-2.5 ppm), and multiplets for the aromatic protons of both the benzene and benzyl rings.

-

¹³C NMR: Carbon NMR will provide information on the number and types of carbon atoms in the molecule. The spectrum should show distinct signals for the methyl carbon, the benzylic carbon, and the various aromatic carbons.

Note: While experimental NMR data for this compound is not available in the reviewed literature, the ¹H NMR data for the isomeric compound, 1-(Benzyloxy)-2-methyl-3-nitrobenzene, shows a methyl singlet at 2.42 ppm, a benzylic singlet at 5.13 ppm, and aromatic multiplets between 7.08 and 7.44 ppm.[3] This can serve as a useful comparison for the expected spectrum of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretching: ~3000-2850 cm⁻¹

-

Asymmetric NO₂ stretching: ~1550-1500 cm⁻¹

-

Symmetric NO₂ stretching: ~1370-1330 cm⁻¹

-

C-O-C (ether) stretching: ~1275-1200 cm⁻¹ and ~1150-1085 cm⁻¹

-

Aromatic C=C stretching: ~1600 cm⁻¹ and ~1475 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and can provide structural information through fragmentation patterns. For this compound (MW: 243.26 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 243. A common fragmentation pattern for benzylic ethers is the cleavage of the C-O bond, which would result in a prominent peak at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺).

Note: The mass spectrum for the isomer, 1-(Benzyloxy)-2-methyl-3-nitrobenzene, shows a [M+1]⁺ peak at m/z 244 in chemical ionization (CI) mode.[3]

Crystallographic Data

As of the latest review, no crystallographic data for this compound (CAS 61535-21-5) has been reported in the Cambridge Structural Database (CSD) or other publicly available databases. Obtaining single-crystal X-ray diffraction data would provide definitive proof of the molecular structure and conformation in the solid state.

Safety and Handling

This compound is classified as a combustible liquid.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses and gloves. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive summary of the available information and a predictive framework for the synthesis and characterization of this compound. While key physicochemical properties are known from supplier data, a significant gap exists in the publicly available experimental spectroscopic and crystallographic data for this specific compound. The provided synthetic protocol, adapted from a closely related isomer, offers a reliable starting point for its preparation. Researchers and drug development professionals are encouraged to perform the detailed characterization outlined in this guide to confirm the structure and purity of any synthesized material.

References

Technical Guide: Physical Properties of 1-Benzyloxy-3-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of the organic compound 1-Benzyloxy-3-methyl-2-nitrobenzene. Intended for researchers, scientists, and professionals in drug development, this document compiles essential physicochemical data, outlines detailed experimental protocols for property determination, and presents a visual representation of its application in chemical synthesis. The information is structured to facilitate easy access and comparison, serving as a foundational resource for laboratory work and further research involving this compound.

Introduction

This compound is a substituted aromatic nitro compound. Its molecular structure, featuring a benzyl ether group and a nitro group on a toluene backbone, makes it a valuable intermediate in organic synthesis. A notable application of this compound is in the multi-step preparation of 7-hydroxy-oxindole-3-acetic acid. Understanding its physical properties is crucial for its handling, reaction optimization, and purification in a laboratory setting. This guide aims to provide a centralized repository of this critical data.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 61535-21-5 | [1] |

| Molecular Formula | C₁₄H₁₃NO₃ | [1] |

| Molecular Weight | 243.26 g/mol | [1] |

| Boiling Point | 150 °C at 1.5 mmHg | [1] |

| Density | 1.738 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5765 | |

| Flash Point | >230 °F (>110 °C) | [1] |

| Melting Point | Not available | |

| Solubility | Not quantitatively determined |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure substance, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with mineral oil or an automated digital instrument.

-

Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[4]

-

Purity Assessment: A narrow melting range (0.5-2 °C) is indicative of high purity.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for purification (e.g., recrystallization), extraction, and setting up reaction conditions.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of common laboratory solvents should be used, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane, to assess solubility in polar protic, polar aprotic, and nonpolar media.

-

Procedure:

-

Place approximately 20-30 mg of this compound into a small test tube.

-

Add the selected solvent dropwise, starting with 0.5 mL.

-

After each addition, the mixture should be vigorously agitated or vortexed for at least 30 seconds.

-

Observe if the solid dissolves completely. If not, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL.

-

-

Classification:

-

Acid/Base Solubility: To identify potential acidic or basic functional groups, solubility can be tested in 5% aqueous solutions of NaOH and HCl.

Application in Synthesis

As previously mentioned, this compound is a key intermediate in the synthesis of other organic molecules. The following diagram illustrates its role in a generalized synthetic pathway.

Caption: Synthetic pathway utilizing this compound.

Conclusion

This technical guide has consolidated the available physical property data for this compound and provided standardized protocols for its experimental determination. While some data, such as a definitive melting point and quantitative solubility, remain to be fully characterized in the literature, the information and methodologies presented herein offer a solid foundation for researchers. The visualization of its synthetic utility further underscores its importance as a chemical intermediate. It is recommended that any unconfirmed physical properties be determined experimentally prior to use in critical applications.

References

- 1. 1-Benzyloxy-3-methyl-2-nitro-benzene | CAS 61535-21-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 1-Benzyloxy-2-methyl-3-nitrobenzene, 98% | CAS 20876-37-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 1-(Benzyloxy)-2-methyl-3-nitrobenzene | 20876-37-3 [chemicalbook.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

Spectroscopic Profile of 1-Benzyloxy-3-methyl-2-nitrobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-benzyloxy-3-methyl-2-nitrobenzene, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization. While experimental data for this specific molecule is not widely published, this guide presents predicted spectroscopic data based on the analysis of its constituent functional groups and data from closely related structural analogs.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₄H₁₃NO₃ and a molecular weight of 243.26 g/mol . Key physical properties reported for this compound are a boiling point of 150 °C at 1.5 mmHg and a density of 1.738 g/mL at 25 °C.[1][2]

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and by comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.2-7.5 | m | 5H | Phenyl group of benzyl |

| ~7.1-7.3 | m | 3H | Aromatic protons of nitrobenzene ring |

| ~5.1 | s | 2H | Benzylic (-CH₂-) |

| ~2.3 | s | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C-O (aromatic) |

| ~145-150 | C-NO₂ (aromatic) |

| ~135-138 | Quaternary C of benzyl group |

| ~128-135 | Aromatic CH of nitrobenzene ring |

| ~127-129 | Aromatic CH of benzyl group |

| ~120-125 | C-CH₃ (aromatic) |

| ~70-75 | Benzylic (-CH₂-) |

| ~15-20 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1520-1560 | Strong | Asymmetric NO₂ stretch |

| 1340-1380 | Strong | Symmetric NO₂ stretch |

| 1200-1250 | Strong | Aryl-O stretch (asymmetric) |

| 1000-1050 | Medium | Aryl-O stretch (symmetric) |

| 700-750 & 750-800 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 243 | [M]⁺ (Molecular Ion) |

| 152 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion - base peak) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum would be acquired on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

IR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid compound would be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) could be analyzed in a liquid cell. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the ion source. The standard electron energy for EI is 70 eV. The mass analyzer would scan a mass-to-charge (m/z) ratio range, typically from 40 to 400 amu.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 1-Benzyloxy-3-methyl-2-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-benzyloxy-3-methyl-2-nitrobenzene. Due to the absence of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on the principles of chemical structure and polarity, alongside a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their work.

Introduction to this compound

This compound is a substituted nitrobenzene derivative. Its chemical structure consists of a benzene ring substituted with a benzyloxy group, a methyl group, and a nitro group. The presence of these functional groups dictates its physicochemical properties, including its solubility in different organic solvents. Understanding its solubility is crucial for applications in organic synthesis, medicinal chemistry, and materials science, particularly in processes such as reaction condition optimization, purification, and formulation development.

Compound Properties:

-

Appearance: Likely a solid at room temperature, given the melting point of a similar isomer (1-benzyloxy-2-methyl-3-nitrobenzene) is 60-63 °C.[3][4][5]

Qualitative Solubility Assessment

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of this compound in various organic solvents. The molecule possesses both polar (the nitro group) and nonpolar (the benzene rings and methyl group) characteristics, suggesting a degree of solubility across a spectrum of solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): The presence of two aromatic rings and a methyl group suggests that this compound will have favorable van der Waals interactions with nonpolar solvents. Nitrobenzene itself is soluble in benzene.[6] Therefore, at least moderate solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): The polar nitro group and the ether linkage can engage in dipole-dipole interactions with polar aprotic solvents. These solvents are generally effective at dissolving a wide range of organic compounds.[7] High solubility is anticipated in these types of solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors. While the nitro and ether oxygens in this compound can act as hydrogen bond acceptors, the overall large nonpolar surface area of the molecule may limit its solubility compared to smaller, more polar compounds. Moderate solubility is expected in polar protic solvents. Nitrobenzene is soluble in ethanol.[6]

Predicted Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. These are predictions based on chemical principles and the solubility of analogous compounds. Experimental verification is necessary for quantitative data.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Benzene | Moderate to High | Favorable van der Waals interactions due to the presence of two aromatic rings and a methyl group. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF, Dichloromethane (DCM) | High | Strong dipole-dipole interactions between the solvent and the polar nitro and ether functional groups of the solute. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | Hydrogen bond accepting capabilities of the nitro and ether groups, balanced by the large nonpolar regions of the molecule. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

-

Filter the withdrawn sample through a syringe filter to remove any remaining microscopic solid particles.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be prepared using standard solutions of known concentrations of this compound in the respective solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. d-nb.info [d-nb.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

1-Benzyloxy-3-methyl-2-nitrobenzene molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides a concise summary of the key physicochemical properties of 1-Benzyloxy-3-methyl-2-nitrobenzene, a compound of interest in synthetic organic chemistry and drug discovery.

Physicochemical Properties

The molecular formula and molecular weight of this compound have been determined and are presented below. This data is crucial for stoichiometric calculations in reaction planning and for the characterization of synthesized materials.

| Parameter | Value | References |

| Molecular Formula | C₁₄H₁₃NO₃ | [1] |

| C₆H₅CH₂OC₆H₃(CH₃)NO₂ | [2][3] | |

| Molecular Weight | 243.26 g/mol | [3][4] |

| 243.261 g·mol−1 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are beyond the scope of this technical data sheet but can be found in the referenced literature. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are typically employed to confirm the structure and purity of the compound.

Logical Relationships

The relationship between the molecular formula and the molecular weight is fundamental in chemistry. The molecular weight is derived from the sum of the atomic weights of all atoms in the molecular formula.

Caption: Calculation of Molecular Weight.

References

In-Depth Technical Guide: Theoretical and Computational Insights into 1-Benzyloxy-3-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyloxy-3-methyl-2-nitrobenzene, a substituted nitrobenzene with potential applications in organic synthesis. The document consolidates available physicochemical data, presents a detailed experimental protocol for its synthesis via Williamson ether synthesis, and outlines a robust framework for its theoretical and computational modeling. The proposed computational workflow, based on established methodologies for nitroaromatic compounds, aims to elucidate the structural, electronic, and reactive properties of this molecule, thereby facilitating future research and development efforts.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental and computational settings.

| Property | Value |

| CAS Number | 61535-21-5 |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| Boiling Point | 150 °C at 1.5 mmHg |

| Density | 1.738 g/mL at 25 °C |

| Refractive Index | n20/D 1.5765 |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. The following protocol is a detailed methodology for this preparation.

Materials:

-

2-Methyl-3-nitrophenol

-

Benzyl chloride

-

Anhydrous potassium carbonate

-

Dimethylformamide (DMF)

-

Toluene

-

Deionized water

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in 800 mL of dimethylformamide (DMF).

-

Reaction Conditions: Stir the mixture at 90°C for 3 hours.

-

Work-up:

-

After cooling, remove the DMF under reduced pressure using a rotary evaporator.

-

Pour the resulting oily residue into 400 mL of 1 N sodium hydroxide solution.

-

Extract the aqueous mixture with ether (3 x 800 mL).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the solvent to yield the crude product.

-

-

Purification: Recrystallize the yellowish solid from methanol, cooling to 0°C, to obtain pale-yellow crystals of 6-benzyloxy-2-nitrotoluene (a synonym for this compound).[1]

Proposed Theoretical Studies and Computational Modeling

To date, specific theoretical and computational studies on this compound are not extensively reported in the scientific literature. However, based on established computational methodologies for substituted nitrobenzenes, a comprehensive in-silico investigation can be proposed. Such a study would provide valuable insights into its molecular structure, electronic properties, and reactivity, which are crucial for understanding its potential applications.

Proposed Computational Workflow

The following diagram outlines a logical workflow for the computational modeling of this compound.

Detailed Methodologies for Proposed Computational Studies

3.2.1. Geometry Optimization and Frequency Analysis:

-

Objective: To determine the most stable conformation (lowest energy structure) of the molecule.

-

Methodology: Density Functional Theory (DFT) is a suitable method. The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) is recommended for a good balance of accuracy and computational cost. The geometry optimization calculation should be followed by a frequency analysis to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

3.2.2. Electronic Properties Analysis:

-

Objective: To understand the electronic nature of the molecule, including its reactivity and potential for intermolecular interactions.

-

Methodology:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Electrostatic Potential (ESP) Map: An ESP map will be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

3.2.3. Spectroscopic Analysis:

-

Objective: To predict the infrared (IR) and Raman spectra of the molecule, which can aid in its experimental characterization.

-

Methodology: The vibrational frequencies and intensities calculated during the frequency analysis can be used to generate simulated IR and Raman spectra. These can be compared with experimental data for validation.

Conclusion

This technical guide consolidates the existing knowledge on this compound and proposes a clear path for its further investigation through computational modeling. The provided synthesis protocol offers a practical guide for its preparation, while the outlined theoretical framework sets the stage for a deeper understanding of its molecular properties. The insights gained from such computational studies will be invaluable for guiding future experimental work and exploring the potential applications of this compound in various fields, including medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Reactivity and Stability of 1-Benzyloxy-3-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1-Benzyloxy-3-methyl-2-nitrobenzene. The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical synthesis sectors. This document summarizes known physicochemical properties, predicts reactivity based on structural features, and outlines key experimental protocols for stability assessment.

Physicochemical Properties

Quantitative data for this compound (CAS No. 61535-21-5) is summarized in the table below. These properties are essential for handling, storage, and reaction setup.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO₃ | [1] |

| Molecular Weight | 243.26 g/mol | [1] |

| Appearance | Not specified, likely a solid | - |

| Boiling Point | 150 °C at 1.5 mmHg | [1] |

| Density | 1.738 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5765 | [1] |

| Storage Class | 10 - Combustible liquids | - |

Predicted Reactivity

The reactivity of this compound is dictated by its three key functional groups: the nitro group (-NO₂), the benzyloxy group (-OCH₂C₆H₅), and the methyl group (-CH₃) on the aromatic ring.

2.1. Reactivity of the Aromatic Ring

The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[2] This effect, combined with the steric hindrance from the adjacent bulky benzyloxy group and the methyl group, suggests that electrophilic attack is unlikely.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr) , particularly at positions activated by the nitro group. However, the lack of a good leaving group on the ring means that this reactivity would likely require harsh conditions.

2.2. Reactivity of the Nitro Group

The nitro group is the most reactive site for reduction. It can be selectively reduced to an amino group (-NH₂) using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a common strategy in the synthesis of nitrogen-containing heterocyclic compounds and anilines, which are valuable intermediates in drug discovery.

2.3. Reactivity of the Benzyloxy Group

The benzyloxy group is a common protecting group for phenols. It is generally stable to many reaction conditions but can be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). This cleavage would yield 3-methyl-2-nitrophenol. It is important to note that this condition is similar to those used for nitro group reduction, which could lead to simultaneous debenzylation and nitro reduction.

2.4. Reactivity of the Methyl Group

The methyl group can be a site for oxidation, although this typically requires strong oxidizing agents and harsh conditions. Given the presence of the more reactive nitro group, selective oxidation of the methyl group would be challenging.

A logical workflow for the synthesis of this compound and its subsequent reactions is depicted below.

Stability

The stability of this compound is a critical consideration for its safe handling, storage, and use in chemical processes. The presence of a nitro group on an aromatic ring suggests potential thermal and photochemical instability.

3.1. Thermal Stability

Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures. The presence of a methyl group ortho to a nitro group in o-nitrotoluene derivatives can create specific decomposition pathways, sometimes leading to the formation of anthranil.[3] While specific data for this compound is unavailable, it is prudent to assume it may exhibit similar thermal sensitivity.

The primary decomposition pathways for nitroaromatic compounds at high temperatures often involve the cleavage of the C-NO₂ bond or isomerization to a nitrite followed by cleavage.[4]

3.2. Photochemical Stability

Nitroaromatic compounds are known to be photochemically active.[5] Absorption of UV light can lead to the excitation of the nitro group, which can then undergo various reactions, including hydrogen abstraction or rearrangement. The photolysis of nitroaromatic compounds can lead to the formation of nitrous acid (HONO) and other reactive species.[6] Given these general characteristics, it is advisable to store this compound in amber containers and protect it from light.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, the following experimental protocols are recommended.

4.1. Thermal Stability Assessment

4.1.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.

-

Methodology: A small, precisely weighed sample (1-5 mg) is placed in a sealed aluminum or high-pressure crucible. The sample is heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample is measured relative to a reference. An exothermic peak indicates decomposition.[7][8]

4.1.2. Accelerating Rate Calorimetry (ARC)

-

Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions.

-

Methodology: A larger sample (1-10 g) is placed in a sealed, robust container (bomb). The sample is heated in a stepwise manner. When an exothermic event is detected, the calorimeter maintains an adiabatic environment (no heat loss). The temperature and pressure are monitored as a function of time to determine the time to maximum rate and the adiabatic temperature rise.[9][10]

4.2. Photochemical Stability Assessment

-

Objective: To determine the rate and products of photodegradation.

-

Methodology: A solution of the compound in a suitable solvent (e.g., acetonitrile, water) is prepared. The solution is placed in a quartz cuvette and irradiated with a light source of a specific wavelength or a broad-spectrum lamp simulating sunlight. Aliquots are taken at various time intervals and analyzed by a suitable analytical technique (e.g., HPLC-UV, LC-MS) to monitor the disappearance of the parent compound and the appearance of degradation products.[11]

Safety and Handling

Due to the potential for thermal and photochemical instability, this compound should be handled with care.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed and protected from light.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.

This guide provides a foundational understanding of the reactivity and stability of this compound based on its chemical structure and the known behavior of related compounds. It is strongly recommended that a thorough experimental risk assessment be conducted before using this compound in any new process.

References

- 1. 1-苄氧基-3-甲基-2-硝基苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-NITROTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. scholars.huji.ac.il [scholars.huji.ac.il]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Differential Scanning Calorimetry | DSC | EAG Laboratories [eag.com]

- 9. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 10. belmontscientific.com [belmontscientific.com]

- 11. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzyloxy-3-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyloxy-3-methyl-2-nitrobenzene is a valuable chemical intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. Its structure incorporates a benzyl ether, which can serve as a stable protecting group for the phenolic hydroxyl, and a nitro group that can be a precursor for an amino group or participate in various chemical transformations. This application note provides a detailed protocol for the synthesis of this compound from 3-methyl-2-nitrophenol via a Williamson ether synthesis. The presented methodologies are based on established and reliable procedures to ensure reproducibility.

Reaction Scheme

The synthesis proceeds via a Williamson ether synthesis, a well-established method for forming ethers. In this reaction, the acidic proton of the phenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion to form the desired ether.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Methyl-2-nitrophenol | Reagent | Sigma-Aldrich |

| Benzyl bromide | Reagent | Acros Organics |

| Potassium carbonate (K₂CO₃), anhydrous | Reagent | Fisher Scientific |

| N,N-Dimethylformamide (DMF), anhydrous | Reagent | EMD Millipore |

| Ethyl acetate (EtOAc) | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

| Sodium sulfate (Na₂SO₄), anhydrous | ACS Grade | Fisher Scientific |

| Deionized water |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glassware for extraction and filtration

Synthesis Procedure

A stirred mixture of 3-methyl-2-nitrophenol (1.0 eq), benzyl bromide (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) is heated at 90°C for 3 hours.[1] The reaction progress should be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

Upon completion of the reaction, the mixture is cooled to room temperature. The majority of the DMF is removed under reduced pressure using a rotary evaporator. The resulting residue is then poured into 1 N sodium hydroxide solution and extracted three times with ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.[1]

Purification

The crude product can be purified by recrystallization from methanol to afford this compound as a pale-yellow solid.[1]

Data Presentation

The following table summarizes the key physicochemical properties and expected outcomes for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO₃ | |

| Molecular Weight | 243.26 g/mol | |

| Appearance | Pale-yellow solid | [1] |

| Melting Point | 61–63 °C | [1] |

| Boiling Point | 150 °C at 1.5 mmHg | |

| Density | 1.738 g/mL at 25 °C | |

| CAS Number | 61535-21-5 | |

| Typical Yield | ~90% | [1] |

Characterization Data

While specific spectra for this compound were not found in the searched literature, the following are the expected characteristic signals based on the structure and data from the closely related isomer, 1-(benzyloxy)-2-methyl-3-nitrobenzene.[2]

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.4-7.2 (m, 5H, Ar-H of benzyl), ~7.1-6.9 (m, 3H, Ar-H of nitrobenzene), ~5.1 (s, 2H, OCH₂), ~2.4 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals for aromatic carbons, the benzylic carbon (OCH₂), and the methyl carbon.

-

IR (KBr, cm⁻¹): Expected characteristic peaks for C-O-C stretching (ether), aromatic C-H stretching, and asymmetric and symmetric stretching of the NO₂ group.

-

Mass Spectrometry (CI, m/z): [M+1]⁺ at approximately 244.[2]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 1-Benzyloxy-3-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Document ID: ANP-BZM-251227 Version: 1.0 Last Updated: December 27, 2025

Introduction

The synthesis of 1-Benzyloxy-3-methyl-2-nitrobenzene, also known as 2-Benzyloxy-6-nitrotoluene, is a standard procedure in organic synthesis, primarily utilized for the preparation of advanced intermediates in medicinal chemistry and materials science.[1][2][3] The benzyl group serves as a robust protecting group for the phenolic hydroxyl, stable under a variety of reaction conditions but readily removable via methods like catalytic hydrogenolysis.[4] The target molecule is a key precursor for synthesizing compounds such as 4-(benzyloxy)-1H-indole.[3]

The formation of the ether linkage in this compound is achieved through the Williamson ether synthesis .[5][6] This reaction is a cornerstone of organic chemistry for forming ethers and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[5][7] The process involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide.[6][8]

Reaction Mechanism

The synthesis of this compound from 2-methyl-3-nitrophenol and a benzyl halide follows the Williamson ether synthesis pathway. The mechanism consists of two primary steps:

-

Deprotonation: A base, typically a mild one like potassium carbonate, deprotonates the acidic hydroxyl group of 2-methyl-3-nitrophenol.[3][8] This step generates a highly nucleophilic phenoxide ion. The acidity of the phenol (pKa ≈ 10) is sufficient for a moderately strong base to facilitate this proton transfer effectively.[8]

-

Nucleophilic Substitution (SN2): The newly formed phenoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide).[5][6] This attack occurs from the backside of the carbon-halogen bond, leading to the displacement of the halide leaving group and the formation of the C-O ether bond in a single, concerted step.[5][7] Benzyl halides are excellent substrates for SN2 reactions due to the accessibility of the benzylic carbon and the absence of β-hydrogens, which prevents competing E2 elimination reactions.[8]

Caption: Williamson ether synthesis mechanism for this compound.

Data Presentation

The following tables summarize the quantitative data for a typical laboratory-scale synthesis.

Table 1: Reactant Specifications

| Compound | Role | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume | Source |

|---|---|---|---|---|---|---|---|

| 2-Methyl-3-nitrophenol | Substrate | C₇H₇NO₃ | 153.14 | 1.0 | 200 | 30.6 g | [1][2] |

| Benzyl Bromide | Reagent | C₇H₇Br | 171.04 | 1.0 | 200 | 23.8 mL | [1][2] |

| Potassium Carbonate | Base | K₂CO₃ | 138.21 | 1.5 | 300 | 41.5 g | [1][2] |

| N,N-Dimethylformamide | Solvent | C₃H₇NO | 73.09 | - | - | 200 mL |[1][2] |

Table 2: Reaction Conditions and Product Characteristics

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | Room Temperature | [1][2] |

| Reaction Time | 3 hours | [1][2] |

| Atmosphere | Inert (Argon) | [1][2] |

| Yield | Quantitative (approx. 90-100%) | [1][3] |

| Product Appearance | Yellow to pale brown powder/crystals | [1][2][3] |

| Melting Point | 60-63 °C | [2] |

| Molecular Formula | C₁₄H₁₃NO₃ | [2] |

| Molecular Weight | 243.26 g/mol |[2] |

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound.

Materials and Equipment

-

Reactants: 2-Methyl-3-nitrophenol, Benzyl bromide, Anhydrous Potassium Carbonate.[3]

-

Solvents: N,N-Dimethylformamide (DMF), Toluene, Ethyl Acetate, n-Hexane, Methanol, Water (deionized), Saturated aqueous sodium chloride (brine).[1][3]

-

Drying Agent: Anhydrous magnesium sulfate or sodium sulfate.[1][3]

-

Equipment: Round-bottom flask or reaction vial, magnetic stirrer and stir bar, dropping funnel, condenser (optional, for heating), separatory funnel, rotary evaporator, filtration apparatus, beakers, graduated cylinders.

-

Analytical: Thin-layer chromatography (TLC) plates (silica gel).

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: To a suitable reaction flask containing 30.6 g (200 mmol) of 2-methyl-3-nitrophenol, add 41.5 g (300 mmol) of anhydrous potassium carbonate and 200 mL of N,N-dimethylformamide (DMF).[1][2]

-

Inert Atmosphere: Flush the flask with an inert gas, such as argon or nitrogen.[1][2]

-

Reagent Addition: While stirring the mixture, slowly add 23.8 mL (200 mmol) of benzyl bromide dropwise.[1][2]

-

Reaction: Stir the reaction mixture vigorously at room temperature for 3 hours.[1][2] The progress can be monitored by TLC using a mobile phase of n-hexane/ethyl acetate (4:1, v/v), where the product has an Rf value of approximately 0.48.[1]

-

Quenching and Work-up: Upon completion, pour the reaction solution into 1000 mL of water.[1]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with toluene (1 x 800 mL, then 1 x 500 mL).[1]

-

Washing: Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride (brine).[1]

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][3] This will yield the crude product as a yellow solid.[3]

-

Purification (Optional but Recommended): For higher purity, the crude solid can be recrystallized from methanol.[3] Cool the methanol solution to 0°C to maximize crystal formation.[3]

-

Characterization: The final product, this compound, should be a yellow to pale brown powder or crystalline solid.[1][3] Confirm identity and purity by measuring the melting point (expected: 60-63 °C) and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).[1][2] Mass spectrometry should show a peak at m/z 244 [M+1]⁺.[1]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Benzyl bromide is a lachrymator and irritant; handle with care and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

-

DMF is a skin and respiratory irritant.

-

Potassium carbonate is an irritant.

-

Exercise caution during the work-up and extraction procedures.

References

- 1. 1-(Benzyloxy)-2-methyl-3-nitrobenzene | 20876-37-3 [chemicalbook.com]

- 2. 1-(Benzyloxy)-2-methyl-3-nitrobenzene CAS#: 20876-37-3 [amp.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

Application Notes and Protocols: 1-Benzyloxy-3-methyl-2-nitrobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 1-benzyloxy-3-methyl-2-nitrobenzene and related isomers as intermediates in organic synthesis, with a focus on the preparation of heterocyclic scaffolds relevant to medicinal chemistry. While specific documented applications for this compound (CAS 61535-21-5) are limited in readily available literature, the reactivity of this scaffold can be inferred from its functional groups and from studies on the closely related isomer, 1-benzyloxy-2-methyl-3-nitrobenzene (CAS 20876-37-3).

The primary application of these compounds lies in their use as precursors to substituted anilines, which are versatile building blocks for a variety of nitrogen-containing heterocycles, most notably indoles. The nitro group can be readily reduced to an amine, and the benzyloxy group serves as a protected phenol, which can be deprotected at a later stage if required.

Synthesis of Substituted Indoles

A key application of benzyloxy-methyl-nitrobenzene derivatives is in the synthesis of substituted indoles. The general strategy involves the reduction of the nitro group to an aniline, followed by various indole cyclization strategies. For instance, 1-benzyloxy-2-methyl-3-nitrobenzene is a known precursor for the synthesis of 4-(benzyloxy)-1H-indole.[1][2] This highlights the utility of this class of compounds in accessing indoles with substitution on the benzene ring.

The synthesis of substituted indoles is of significant interest in drug discovery, as the indole nucleus is a common feature in many biologically active compounds. The ability to introduce substituents at specific positions on the indole ring, guided by the substitution pattern of the starting nitrobenzene, is a valuable tool for medicinal chemists.

Experimental Protocol: Synthesis of 2-(Benzyloxy)-6-methylaniline from 1-Benzyloxy-2-methyl-3-nitrobenzene (Illustrative Protocol)

This protocol describes the reduction of the nitro group, a crucial step in the utilization of benzyloxy-methyl-nitrobenzenes as synthetic intermediates.

Materials:

-

1-Benzyloxy-2-methyl-3-nitrobenzene

-

Ethanol (EtOH)

-

Water (H₂O)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-benzyloxy-2-methyl-3-nitrobenzene in a mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth, washing the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography to afford 2-(benzyloxy)-6-methylaniline.[3]

Logical Workflow for Indole Synthesis

The following diagram illustrates the general workflow from a substituted nitrobenzene to an indole scaffold.

Caption: General workflow for the synthesis of substituted indoles.

Synthesis of Other Heterocycles

While indole synthesis is a prominent application, the aniline intermediate derived from this compound can also serve as a precursor for other classes of heterocycles. The presence of the ortho-methyl group and the benzyloxy group can be exploited to construct various fused ring systems of pharmaceutical interest.

Quantitative Data Summary

| Precursor | Product | Reagents and Conditions | Yield | Reference |

| 2-Methyl-3-nitrophenol | 1-Benzyloxy-2-methyl-3-nitrobenzene | Benzyl chloride, K₂CO₃, DMF, 80 °C, 12 h | Quant. | [1] |

Reaction Pathway for the Synthesis of 4-(Benzyloxy)-1H-indole

The following diagram illustrates a plausible synthetic pathway from 1-benzyloxy-2-methyl-3-nitrobenzene to 4-(benzyloxy)-1H-indole.

Caption: Synthetic pathway to 4-(benzyloxy)-1H-indole.

Disclaimer: The provided protocols and pathways are illustrative and based on general organic synthesis principles and available data for related compounds. Researchers should always consult primary literature and perform appropriate safety assessments before conducting any experiment.

References

Application Notes and Protocols: 1-Benzyloxy-3-methyl-2-nitrobenzene as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-benzyloxy-3-methyl-2-nitrobenzene as a key starting material in the synthesis of biologically active indole and oxindole derivatives. The protocols detailed below offer step-by-step guidance for the synthesis and subsequent functionalization of this versatile intermediate, with a focus on applications in drug discovery and development.

Physicochemical Properties and Safety Information

This compound is a stable, crystalline solid under standard conditions. It is soluble in common organic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and methanol. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO₃ | [1][2] |

| Molecular Weight | 243.26 g/mol | [1][2] |

| Melting Point | 60-63 °C | [3] |

| Appearance | Pale-yellow crystals | [4] |

| CAS Number | 20876-37-3 (for 1-Benzyloxy-2-methyl-3-nitrobenzene) | [3][5] |

Synthesis of this compound

This protocol describes the synthesis of the closely related isomer, 1-benzyloxy-2-methyl-3-nitrobenzene, which serves as a direct precursor to valuable indole derivatives. The same methodology can be adapted for the 3-methyl isomer.

Reaction Scheme:

Caption: Synthesis of 1-Benzyloxy-2-methyl-3-nitrobenzene.

Experimental Protocol:

-

To a stirred mixture of 2-methyl-3-nitrophenol (124.7 g, 0.81 mol) and anhydrous potassium carbonate (112.2 g, 0.81 mol) in 800 mL of dimethylformamide (DMF), add benzyl chloride (113.2 g, 0.90 mol).[4]

-

Heat the reaction mixture at 90°C for 3 hours.[4]

-

After cooling to room temperature, remove the bulk of the DMF under reduced pressure.

-

Pour the oily residue into 400 mL of 1 N sodium hydroxide and extract with diethyl ether (3 x 800 mL).[4]

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a yellowish solid.[4]

-

Recrystallize the crude product from methanol (1 L), cooled to 0°C, to afford 1-benzyloxy-2-methyl-3-nitrobenzene as pale-yellow crystals.[4]

| Parameter | Value | Reference |

| Reactants | 2-Methyl-3-nitrophenol, Benzyl Chloride | [4] |

| Reagents | Potassium Carbonate, Dimethylformamide | [4] |

| Reaction Time | 3 hours | [4] |

| Reaction Temperature | 90°C | [4] |

| Yield | 90% | [4] |

| Purity | Recrystallized | [4] |

Application in the Synthesis of 4-Benzyloxyindole via Leimgruber-Batcho Indole Synthesis

1-Benzyloxy-2-methyl-3-nitrobenzene is an excellent starting material for the synthesis of 4-benzyloxyindole using the Leimgruber-Batcho indole synthesis. This method involves the formation of an enamine followed by reductive cyclization.

Workflow for Leimgruber-Batcho Synthesis:

Caption: Leimgruber-Batcho indole synthesis workflow.

Experimental Protocol:

A. (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene (Enamine Formation)

-

To a solution of 1-benzyloxy-2-methyl-3-nitrobenzene (175.4 g, 0.72 mol) in 400 mL of DMF, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol).[4]

-

Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.[4]

-

Cool the reaction to room temperature and remove volatile components on a rotary evaporator.

-

Dissolve the resulting red residue in 200 mL of methylene chloride and 1.60 L of methanol.

-

Concentrate the solution to approximately 1.40 L and then cool to 5°C.

-

Filter the precipitated red crystals and wash with cold methanol to obtain the enamine intermediate.[4]

B. 4-Benzyloxyindole (Reductive Cyclization)

-

To a stirred solution of the enamine intermediate (162.2 g, 0.50 mol) in 1 L of THF and 1 L of methanol at 30°C under a nitrogen atmosphere, add Raney nickel (10 mL).[4]

-

Carefully add 85% hydrazine hydrate (44 mL, 0.75 mol). Vigorous gas evolution will be observed. The reaction is exothermic and the temperature may rise to around 46°C.[4]

-

Add two more portions of 85% hydrazine hydrate (44 mL each) after 30 minutes and 1 hour, maintaining the temperature between 45 and 50°C.[4]

-

After the final addition, continue to stir the mixture at 45-50°C for 2 hours.

-

Cool the mixture to room temperature and remove the catalyst by filtration through Celite, washing the filter cake with methylene chloride.

-

Evaporate the filtrate and co-evaporate the residue with toluene to remove residual water.

-

Purify the crude product by column chromatography on silica gel (eluent: toluene-cyclohexane) to afford 4-benzyloxyindole as a white solid.[4]

| Parameter | Value | Reference |

| Enamine Formation Yield | ~90% | [4] |

| Reductive Cyclization Yield | 96% | [4] |

| Overall Yield | ~86% | [4] |

| Final Product Purity | >98% (after chromatography and recrystallization) | [4] |

Application in the Synthesis of Bioactive Indole-3-Acetic Acid Analogs

Derivatives of 4-benzyloxyindole can be further functionalized to produce compounds with significant biological activity. For example, indole-3-acetic acid (IAA) analogs are known for their anti-inflammatory properties.

Potential Anti-inflammatory Activity of Downstream Products

IAA derivatives have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, these compounds can inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as IL-1β and IL-6.[1][2][3]

Signaling Pathway of NF-κB Inhibition by IAA Analogs:

Caption: Inhibition of the NF-κB pathway by IAA analogs.

Potential as Cannabinoid Receptor Modulators

4-Benzyloxyindole serves as a scaffold for the synthesis of compounds that can modulate cannabinoid receptors, particularly the CB1 receptor.[6][7] These modulators can act as either agonists or antagonists and have therapeutic potential in a range of disorders, including pain, obesity, and neurological conditions.

Experimental Protocol: CB1 Receptor Binding Assay (Competitive Inhibition)

This protocol provides a general framework for assessing the binding affinity of newly synthesized 4-benzyloxyindole derivatives to the CB1 receptor.

-